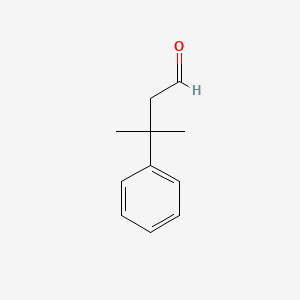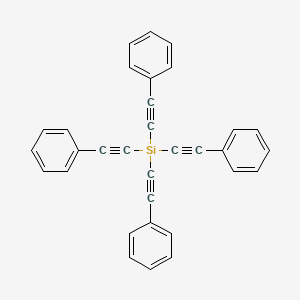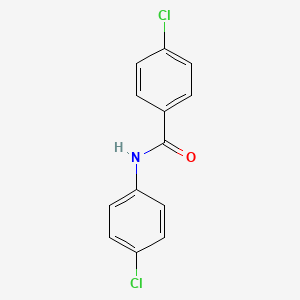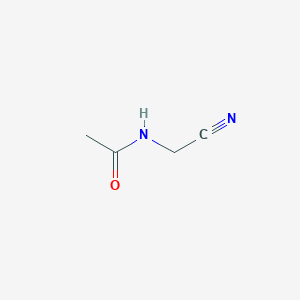
N-(Cyanomethyl)acetamide
描述
“N-(Cyanomethyl)acetamide” is a chemical compound with the molecular formula C4H6N2O . It is also known by other names such as “2-(Acetamido)acetonitrile”, “AAN”, and "Aceturic acid nitrile" .
Synthesis Analysis
The synthesis of “N-(Cyanomethyl)acetamide” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the reaction of electrogenerated cyanomethyl anion with cyclohexylisocyanate .Molecular Structure Analysis
The molecular structure of “N-(Cyanomethyl)acetamide” can be represented by the InChI stringInChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) . The compound has a molecular weight of 98.10 g/mol . Chemical Reactions Analysis
“N-(Cyanomethyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the acetamidation of aromatic compounds . The compound can also be involved in the cyanoacetylation of amines .Physical And Chemical Properties Analysis
“N-(Cyanomethyl)acetamide” is a solid compound . It has a molecular weight of 98.10 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用
Summary of the Application
“N-(Cyanomethyl)acetamide” derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of “N-(Cyanomethyl)acetamide” derivatives can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield “N-(Cyanomethyl)acetamide” derivatives . Here are some methods that have been used:
- Neat methods : Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath : Stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
- Fusion : The solvent-free reaction of aryl amines with ethyl cyanoacetate .
Results or Outcomes Obtained
The diverse biological activities reported for many derivatives of “N-(Cyanomethyl)acetamide” have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of “N-(Cyanomethyl)acetamide” in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
2. Acetylation of Amines
Summary of the Application
“N-(Cyanomethyl)acetamide” can be used in the acetylation of amines . This process is crucial in the synthesis of a variety of organic compounds .
Methods of Application or Experimental Procedures
The acetylation of amines can be achieved using various methods . Some of these include:
- Neat methods : Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath : Stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
- Fusion : The solvent-free reaction of aryl amines with ethyl cyanoacetate .
Results or Outcomes Obtained
The acetylation of amines using “N-(Cyanomethyl)acetamide” can lead to the production of a variety of organic compounds . These compounds can have diverse applications in various fields, including pharmaceuticals and materials science .
3. Cyanoacetylation of Amines
Summary of the Application
“N-(Cyanomethyl)acetamide” derivatives are used in the cyanoacetylation of amines . This process is crucial in the synthesis of a variety of biologically active compounds .
Methods of Application or Experimental Procedures
The cyanoacetylation of amines can be achieved using various methods . Some of these include:
- Neat methods : Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath : Stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
- Fusion : The solvent-free reaction of aryl amines with ethyl cyanoacetate .
Results or Outcomes Obtained
The cyanoacetylation of amines using “N-(Cyanomethyl)acetamide” can lead to the production of a variety of biologically active compounds . These compounds can have diverse applications in various fields, including pharmaceuticals and materials science .
4. Protection of Amino Groups
Summary of the Application
“N-(Cyanomethyl)acetamide” can be used in the protection of amino groups . This process is crucial in the synthesis of a variety of organic compounds .
Methods of Application or Experimental Procedures
The protection of amino groups can be achieved using various methods . Some of these include:
- Neat methods : Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath : Stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .
- Fusion : The solvent-free reaction of aryl amines with ethyl cyanoacetate .
Results or Outcomes Obtained
The protection of amino groups using “N-(Cyanomethyl)acetamide” can lead to the production of a variety of organic compounds . These compounds can have diverse applications in various fields, including pharmaceuticals and materials science .
安全和危害
“N-(Cyanomethyl)acetamide” is a combustible substance . It is advised to avoid inhalation of dusts and substance contact .
Relevant Papers Several papers have been published on “N-(Cyanomethyl)acetamide”. These papers discuss various aspects of the compound, including its synthesis, chemical reactivity, and potential applications .
属性
IUPAC Name |
N-(cyanomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6-3-2-5/h3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWCUMYXUCPQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326661 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)acetamide | |
CAS RN |
4814-80-6 | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyanomethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



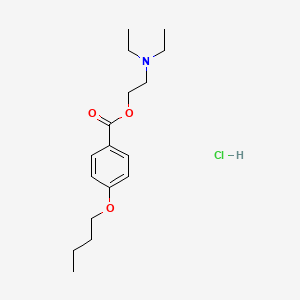
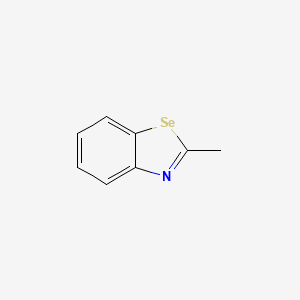
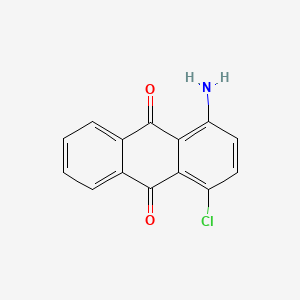
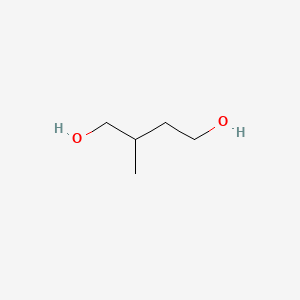
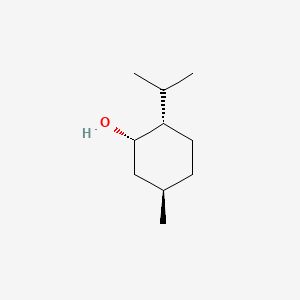
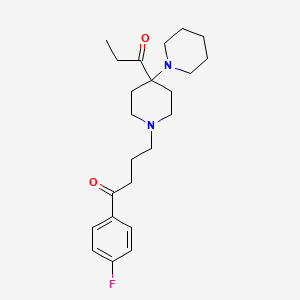

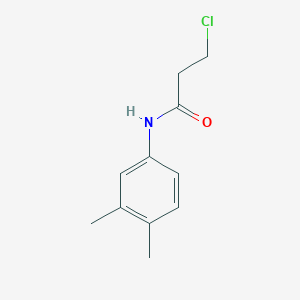
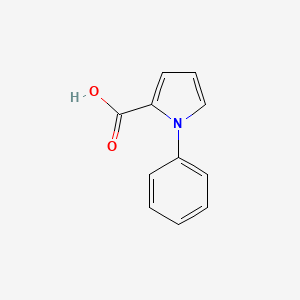
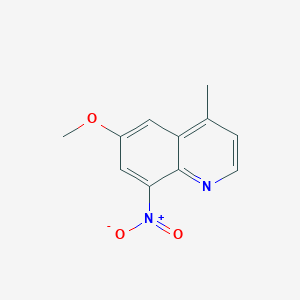
![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)
